molecular formula C28H24N6O B12459094 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide

Cat. No.: B12459094
M. Wt: 460.5 g/mol
InChI Key: MULNHUKIKKROEH-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide is a complex organic compound that features a pyrazole ring, a benzimidazole ring, and a phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzimidazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide include:

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple heterocyclic rings. This structure imparts unique chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C28H24N6O

Molecular Weight

460.5 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazin-10-yl]acetamide

InChI

InChI=1S/C28H24N6O/c1-17-8-10-20(11-9-17)27-22-6-4-5-7-23(22)28-30-24-15-21(12-13-25(24)34(28)32-27)29-26(35)16-33-19(3)14-18(2)31-33/h4-15H,16H2,1-3H3,(H,29,35)

InChI Key

MULNHUKIKKROEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C4=C(C=C(C=C4)NC(=O)CN5C(=CC(=N5)C)C)N=C3C6=CC=CC=C62

Origin of Product

United States

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